molecular formula C14H16Cl2N2O B1628793 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride CAS No. 20955-94-6

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B1628793
CAS No.: 20955-94-6
M. Wt: 299.2 g/mol
InChI Key: NDCIXQARVUNTKN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a chlorobenzyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of hydrazines are known for their therapeutic applications. This compound may be explored for its potential use in developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzyl and methoxyphenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1-phenylhydrazine hydrochloride
  • 1-(4-Methoxybenzyl)-1-phenylhydrazine hydrochloride
  • 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)hydrazine hydrochloride

Uniqueness

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chlorobenzyl and methoxyphenyl groups. These functional groups may impart distinct chemical reactivity and biological activity compared to other hydrazine derivatives. The combination of these groups could enhance the compound’s potential as a versatile reagent in organic synthesis and as a candidate for pharmaceutical development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCIXQARVUNTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596753
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20955-94-6
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-Methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol), 4-chlorobenzylchloride (9.2 g, 57.2 mmol), tetrabutylammonium bromide (3.7 g, 11.5 mmol), and diisopropylethylamine (2 mL, 115 mmol) in CH2Cl2 (250 mL) was stirred at room temperature for several days. The reaction mixture was diluted with water and the organic layer was dried over MgSO4, filtered, and concentrated. The residue was taken up in toluene (200 mL) and diethyl ether (100 mL), and 1 equivalent of 4N HCl in dioxane was added at 0° C. The mixture was stirred at room temperature for 2 hours, and then evaporated to dryness to give the desired product (C-1; X═Cl) as a purple solid.
Quantity
10 g
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9.2 g
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2 mL
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3.7 g
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250 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of N-nitroso-N-(4-chlorobenzyl)-4-methoxyaniline (98.7 g; 357 mmol), prepared as above, in 1200 mL THF was cooled to 0° C. and 1230 mL of a 1M solution of diisobutylaluminum hydride in hexanes was added dropwise. The ice bath was removed and the reaction was heated at reflux overnight. The reaction was cooled to ambient temperature and poured into 10% aqueous HCl. The layers were separated and the aqueous was extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate and then concentrated. The crude material was dissolved in 400 mL of 1:1 ethyl acetate, hexane and treated with HCl gas. The resultant solid was collected to yield 1-(4-chlorobenzyl)-1-(4-methoxyphenyl)-hydrazine hydrochloride which was used with no further purification.
Name
N-nitroso-N-(4-chlorobenzyl)-4-methoxyaniline
Quantity
98.7 g
Type
reactant
Reaction Step One
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Quantity
1200 mL
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solvent
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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